2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid (CAS: 1260593-20-1) is a synthetic amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino position and a pyridin-2-yl substituent at the γ-carbon of the butanoic acid backbone . The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal via mild bases like piperidine.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-2-ylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)22(13-12-16-7-5-6-14-25-16)26-24(29)30-15-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-11,14,21-22H,12-13,15H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWPDXWRLJJBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=CC=N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analysis
The table below highlights key structural differences between the target compound and analogs:
*Calculated based on molecular formula C24H20N2O3.
Key Observations:
- Substituent Properties: Pyridin-2-yl (target): Aromatic, planar, and capable of hydrogen bonding via the nitrogen lone pair. Piperidin-1-yl (): Saturated six-membered ring; introduces basicity (pKa ~11) and conformational flexibility . Halogenated Groups (): Difluoroacetamido (26b) increases electronegativity and lipophilicity, which may enhance membrane permeability .
Physical and Chemical Properties
- Optical Activity : The target compound's stereochemistry is unspecified in the evidence, but analogs like Compound 4 ([α]20D = −11.3) and Compound 7 ([α]20D = +2.3) demonstrate significant optical rotation variability due to chiral centers .
- Solubility: Pyridin-2-yl’s polarity may improve aqueous solubility compared to piperidin-1-yl or benzyloxymethylamino groups. Fluorinated analogs () likely exhibit lower solubility due to increased hydrophobicity .
- Stability : All Fmoc-protected compounds are sensitive to base (e.g., piperidine), but substituents like pyridin-2-yl could influence stability under acidic or oxidative conditions.
Preparation Methods
Resin Functionalization and Initial Coupling
The Fmoc-protected amino acid is typically synthesized via automated SPPS on resins such as 2-chlorotrityl chloride (2-CTC) or Rink amide ChemMatrix® . For example:
- Resin activation : 2-CTC resin (1.0 mmol/g) is swelled in dichloromethane (DCM) and treated with Fmoc-protected amino acids (e.g., Fmoc-Pro-OH) in the presence of N,N-diisopropylethylamine (DIPEA) to achieve loading capacities of ~1.0 mmol/g.
- Deprotection : Fmoc removal is performed using 20–25% piperidine in N,N-dimethylformamide (DMF) for 30 minutes, followed by thorough washing.
Side-Chain Introduction and Coupling
The pyridin-2-yl group is introduced via Mitsunobu reactions or alkylation of pre-functionalized intermediates:
- Example : A pyridin-2-yl-containing building block (e.g., 4-(pyridin-2-yl)butanoic acid) is activated with N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in DMF, followed by coupling to the resin-bound amino acid.
- Optimization : Dual coupling cycles (30–120 minutes) with DIPEA or N-methylmorpholine (NMM) as bases improve yields to >90%.
Solution-Phase Synthesis
Curtis Rearrangement for Backbone Formation
A key method involves the Curtis Rearrangement to convert acid azides to isocyanates, which are subsequently reacted with nucleophiles:
- Step 1 : Fmoc-protected glutamic acid tert-butyl ester (Fmoc-Glu-OtBu) is treated with diphenylphosphoryl azide (DPPA) to form the acid azide.
- Step 2 : Thermolysis in toluene at 80°C generates the isocyanate intermediate, which reacts with pyridin-2-yl-containing alcohols or amines to yield the target compound.
- Yield : Reported yields range from 65–78% after purification by silica gel chromatography.
Reductive Amination and Selective Reduction
Ru3(CO)12-mediated reduction enables selective amide bond reduction in the presence of Fmoc carbamate groups:
- Procedure : A solution of the precursor amide (0.64 mmol) in tetrahydrofuran (THF) is treated with Ru3(CO)12 (0.1 equiv) and 1,1,3,3-tetramethyldisiloxane (TMDS) (6 equiv) at 40°C for 24 hours.
- Outcome : The method achieves >95% conversion with retention of chirality, critical for enantiomerically pure products.
Post-Synthetic Modifications and Purification
Deprotection and Cleavage
Chromatographic Purification
- Reverse-phase HPLC : Utilizes C18 columns with gradients of acetonitrile/water (0.1% TFA). Purity levels >95% are routinely achieved.
- Analytical validation : LC-MS confirms molecular weight (MW = 402.45 g/mol) and structure.
Comparative Analysis of Synthetic Routes
Challenges and Innovations
- Stereochemical control : Asymmetric syntheses using Evans auxiliaries or enzymatic resolution improve enantiomeric excess (ee >98%).
- Side-chain reactivity : Pyridin-2-yl groups may coordinate metal catalysts, necessitating protective strategies during coupling.
Industrial-Scale Production Insights
Q & A
Q. What are the recommended methods for synthesizing 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(pyridin-2-yl)butanoic acid in peptide synthesis?
The compound is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS). Key steps include:
- Activation of the Fmoc-protected amino acid using coupling agents (e.g., HATU/HBTU) with a base (DIEA).
- Orthogonal protection of the pyridinyl group (e.g., tert-butyl) to prevent side reactions.
- Fmoc deprotection with 20% piperidine in DMF, followed by resin cleavage using TFA-based cocktails.
- Purification via reverse-phase HPLC to isolate the final product .
Q. What safety precautions are necessary when handling this compound?
- GHS Hazards: Acute toxicity (oral, dermal), skin/eye irritation, and respiratory sensitization (Category 4).
- Handling: Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation.
- Storage: Store in airtight containers at -20°C under inert gas (e.g., argon) to prevent degradation .
Q. How does the Fmoc group enhance stability during peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group:
- Protects the amino terminus during elongation.
- Is removed under mild basic conditions (piperidine), minimizing side reactions.
- Allows orthogonal deprotection strategies for complex sequences, critical for incorporating pyridinyl residues .
Advanced Questions
Q. How can microwave-assisted synthesis improve reaction efficiency for this compound?
Microwave irradiation (40–60°C, 10–30 W) reduces reaction times by 50–70% compared to conventional heating. This method enhances coupling efficiency for sterically hindered residues like pyridinyl-containing amino acids, achieving >95% yield with reduced racemization. Optimize parameters using a central composite design (CCD) to balance temperature and power .
Q. What analytical strategies resolve contradictions in reported coupling conditions?
Conflicting data on coupling agents (HATU vs. HBTU) or base equivalents (2–4 eq) can be addressed by:
Q. How does pyridinyl substitution impact the compound’s reactivity in peptide elongation?
The pyridinyl group:
- Introduces steric hindrance, requiring longer coupling times (2–4 hours).
- May form π-π interactions with aromatic residues, altering secondary structure.
- Requires orthogonal protection (e.g., trityl) to prevent side-chain interference during SPPS. Characterize these effects using 2D NMR (NOESY) to map spatial interactions and CD spectroscopy for structural analysis .
Q. What advanced techniques confirm stereochemical integrity and purity?
- Chiral HPLC: Use a Chiralpak AD-H column with heptane/ethanol gradients to resolve enantiomers (≥99% purity).
- HRMS: ESI+ ionization confirms molecular weight (error < 2 ppm).
- 2D NMR: HSQC and COSY correlate proton-carbon interactions, while ROESY identifies pyridinyl-mediated conformational constraints .
Q. How can solvent systems influence the compound’s stability during storage?
- Optimal Solvents: DMF or DCM with 0.1% TFA (for protonated forms) at -20°C minimizes degradation.
- Degradation Pathways: Hydrolysis of the Fmoc group occurs in aqueous buffers (pH > 8). Monitor via TLC (Rf shift) or UV-Vis (loss of Fmoc absorbance at 301 nm) .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s solubility in polar solvents?
Discrepancies arise from variations in counterion form (free acid vs. sodium salt) and purity.
- Methodology: Perform solubility screens in DMSO, DMF, and acetonitrile using dynamic light scattering (DLS) to detect aggregates.
- Adjustments: Salt formation (e.g., sodium or TFA salts) improves aqueous solubility for biological assays .
Tables
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